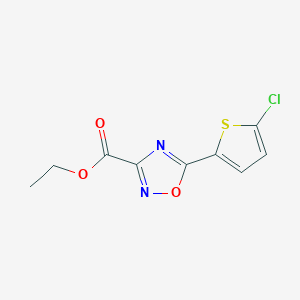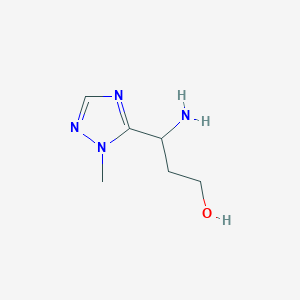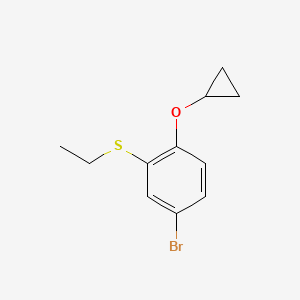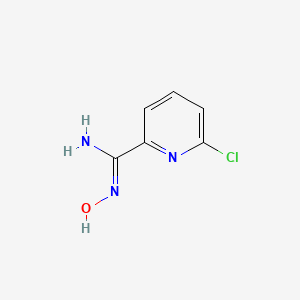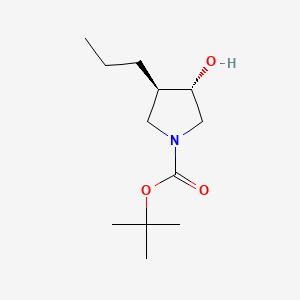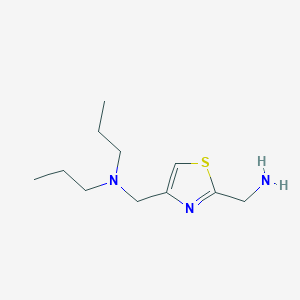
n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine One common method involves the cyclization of a thioamide with an α-haloketone to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine: can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield primary or secondary amines .
Aplicaciones Científicas De Investigación
n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in developing new drugs for treating bacterial and fungal infections.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Methylthiazole: Used in flavor and fragrance industries.
Thiamine (Vitamin B1): Essential for carbohydrate metabolism and nervous system function.
Uniqueness
n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine: is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its combination of aminomethyl and propylpropan-1-amine groups enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Propiedades
Fórmula molecular |
C11H21N3S |
|---|---|
Peso molecular |
227.37 g/mol |
Nombre IUPAC |
N-[[2-(aminomethyl)-1,3-thiazol-4-yl]methyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C11H21N3S/c1-3-5-14(6-4-2)8-10-9-15-11(7-12)13-10/h9H,3-8,12H2,1-2H3 |
Clave InChI |
ZZTRSBUAHQWJON-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CC1=CSC(=N1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


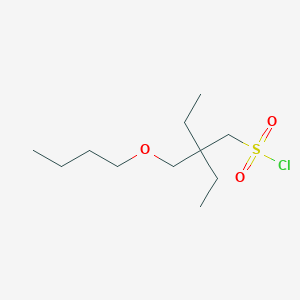
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B13627408.png)
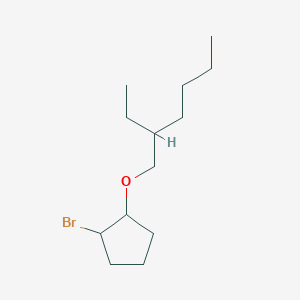
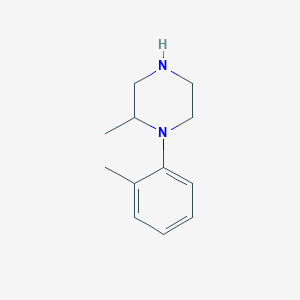
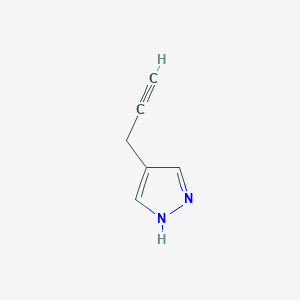
![3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13627428.png)

